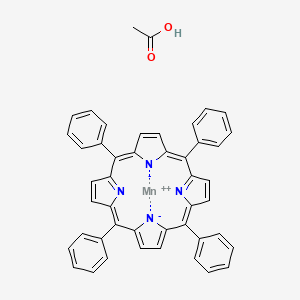

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is a useful research compound. Its molecular formula is C46H31MnN4O2 and its molecular weight is 726.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Subheading

Oxidation of HydrocarbonsA study by Leduc et al. (1988) describes a biomimetic electrochemical system that uses manganese tetraphenylporphyrin chloride, imidazole, and acetic acid for the activation of dioxygen and oxidation of hydrocarbons. The system successfully epoxidizes alkenes and oxidizes alkanes into alcohols and ketones.

Spectroscopic and AFM Characterization of Manganese Porphyrins

Subheading

Optoelectronic and Surface PropertiesThe work by Fagadar-Cosma et al. (2009) focuses on manganese complexes of tetraphenylporphyrin and their hybrid silica nanomaterials. These materials exhibit bathochromic and hyperchromic effects, orientation of aggregates on surfaces as shown by AFM images, and potential applications in medicine, sensor formulation, and environmental-friendly catalysts for photodegradation of organic compounds.

Biomimetic Decarboxylation of Carboxylic Acids

Subheading

Catalytic DecarboxylationGholamreza and Roxana (2008) conducted a study on the use of manganese(III) meso-tetraphenylporphyrin acetate as a catalyst for the oxidative decarboxylation of carboxylic acids. This method, employing biologically relevant manganese porphyrins, demonstrates efficient carbonyl product formation and highlights the catalyst's selectivity and benign nature (Gholamreza & Roxana, 2008).

Organized Monolayer Films as Supported Oxidation Catalysts

Subheading

Monolayer Films for CatalysisA study by Benitez et al. (2002) explored the preparation of organized monolayer films of manganese tetraphenylporphyrin as supported oxidation catalysts. These films demonstrated enhanced activity in organic oxidations, providing insights into the design of supported molecular catalyst systems.

REDOX and Selective Oxidation Properties

Subheading

Catalytic Oxidation ActivitySaikia and Srinivas (2009) investigated manganese complexes of tetraphenylporphyrin grafted on SBA-15 with different functional groups. The study revealed that the acido-basic properties of the support influenced the oxidation state, redox behavior, and selective oxidation properties of the Mn complexes, offering insights into regio-, stereo-, and chemoselective oxidation (Saikia & Srinivas, 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Manganese(II) acetate tetrahydrate", "5,10,15,20-tetraphenylporphyrin", "Acetic anhydride", "Glacial acetic acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 5,10,15,20-tetraphenylporphyrin in chloroform and add manganese(II) acetate tetrahydrate. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add glacial acetic acid to the mixture and stir for an additional 30 minutes.", "Step 3: Slowly add acetic anhydride to the mixture while stirring. Continue stirring for 2 hours.", "Step 4: Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "Step 5: Extract the mixture with chloroform and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol and filter the solution.", "Step 8: Evaporate the solvent under reduced pressure to obtain the final product, Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide." ] } | |

Número CAS |

58356-65-3 |

Fórmula molecular |

C46H31MnN4O2 |

Peso molecular |

726.7 g/mol |

Nombre IUPAC |

manganese(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;acetate |

InChI |

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |

Clave InChI |

IUNFPUADXGWKIY-UHFFFAOYSA-M |

SMILES |

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2] |

SMILES canónico |

CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.